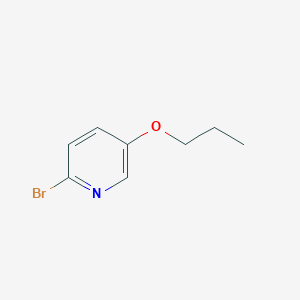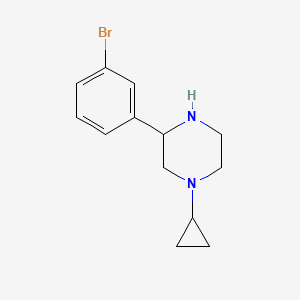
5-Bromo-2-fluoro-3-méthylbenzonitrile
Vue d'ensemble
Description
5-Bromo-2-fluoro-3-methylbenzonitrile (5-BF3MBN) is an organic compound that is used in a wide range of synthetic applications, including drug synthesis, biochemical research, and material science. 5-BF3MBN has a broad range of applications due to its unique reactivity and versatility. It is also used as a starting material for a variety of reactions, such as the synthesis of polymers, polymers with functional groups, and polymers with nanostructures.
Applications De Recherche Scientifique
Science des matériaux
5-Bromo-2-fluoro-3-méthylbenzonitrile: est utilisé en science des matériaux pour la synthèse de matériaux avancés. Sa structure chimique unique lui permet d'être incorporé dans divers cadres moléculaires, contribuant au développement de nouveaux matériaux aux propriétés souhaitables telles qu'une résistance accrue, une stabilité thermique et une résistance chimique .
Récepteurs moléculaires
Dans le domaine de la reconnaissance moléculaire, ce composé sert de brique de base pour la création de récepteurs moléculaires. Ces récepteurs peuvent se lier sélectivement à des molécules spécifiques, ce qui est crucial pour les applications de détection et le développement d'outils de diagnostic .
Ingénierie cristalline
Les substituants distincts du composé en font un composant précieux en ingénierie cristalline. Il contribue à la formation de structures cristallines avec des géométries et des propriétés spécifiques, qui sont importantes pour des applications allant des produits pharmaceutiques à l'optoélectronique .
Conjugués stéroïdiens
This compound: est utilisé dans la synthèse de conjugués stéroïdiens. Ces conjugués sont importants pour l'étude des fonctions hormonales et le développement de systèmes d'administration ciblée de médicaments qui peuvent améliorer l'efficacité des agents thérapeutiques .
Empreinte moléculaire
Ce composé joue un rôle dans les techniques d'empreinte moléculaire, où il peut faire partie de la matrice polymère qui crée une «mémoire» de la molécule cible. Ceci est particulièrement utile dans la création de capteurs hautement sélectifs et de matériaux de séparation .
Colorants et pigments
La structure chimique du This compound lui permet d'être utilisé dans la synthèse de colorants et de pigments. Ces colorants ont des applications dans diverses industries, notamment les textiles, les encres et les revêtements, offrant couleur et fonctionnalité .
Biosenseurs
Dans la technologie des biosenseurs, ce composé peut être utilisé pour modifier les surfaces ou comme composant de l'élément de détection lui-même. Son incorporation dans les biosenseurs peut améliorer la sensibilité et la sélectivité, ce qui est crucial pour le diagnostic médical et la surveillance environnementale .
Analyse Biochimique
Biochemical Properties
5-Bromo-2-fluoro-3-methylbenzonitrile plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The compound’s bromine and fluorine atoms make it a suitable candidate for studying halogen bonding interactions with proteins and nucleic acids. These interactions can influence the compound’s binding affinity and specificity towards target biomolecules.
Cellular Effects
5-Bromo-2-fluoro-3-methylbenzonitrile has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-fluoro-3-methylbenzonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can form covalent or non-covalent bonds with target proteins, leading to inhibition or activation of enzymatic activity. For example, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby affecting the metabolism of other substrates. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the expression levels of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-fluoro-3-methylbenzonitrile can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term exposure to the compound can lead to cumulative effects on cellular function, such as alterations in cell growth, differentiation, and apoptosis. These effects can be observed in both in vitro and in vivo studies, providing insights into the compound’s potential therapeutic or toxicological properties.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluoro-3-methylbenzonitrile vary with different dosages in animal models . At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses may include hepatotoxicity, nephrotoxicity, and neurotoxicity, depending on the route of administration and duration of exposure.
Metabolic Pathways
5-Bromo-2-fluoro-3-methylbenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, conjugation, and methylation. These reactions are catalyzed by enzymes such as cytochrome P450s, esterases, and transferases, leading to the formation of metabolites that can be further processed or excreted from the body. The compound’s effects on metabolic flux and metabolite levels can provide insights into its pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of 5-Bromo-2-fluoro-3-methylbenzonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, it can bind to intracellular proteins, lipids, or nucleic acids, influencing its localization and accumulation. The distribution of the compound within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 5-Bromo-2-fluoro-3-methylbenzonitrile can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-bromo-2-fluoro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWCPSYTQVBPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1110502-49-2 | |
| Record name | 5-Bromo-2-fluoro-3-methyl-benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

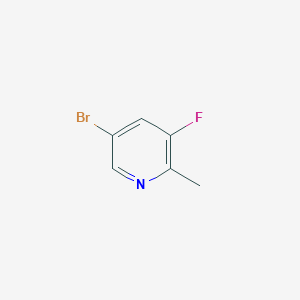
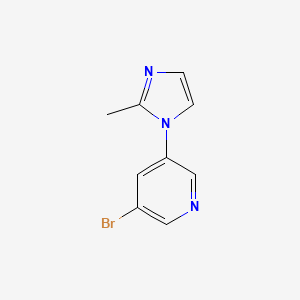

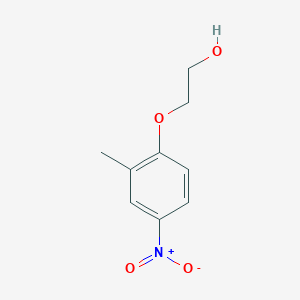
![3-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1376840.png)






